4-methyl-3-nitro-N-(pyridin-3-ylmethyl)benzamide
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Overview
Description
4-methyl-3-nitro-N-(pyridin-3-ylmethyl)benzamide is an organic compound that belongs to the class of aromatic anilides This compound is characterized by the presence of a benzamide group substituted with a methyl and nitro group, as well as a pyridinylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-3-nitro-N-(pyridin-3-ylmethyl)benzamide typically involves the nitration of 4-methylbenzamide followed by the introduction of the pyridin-3-ylmethyl group. One common method involves the reaction of 4-methylbenzamide with nitric acid to introduce the nitro group at the 3-position. This is followed by a nucleophilic substitution reaction with pyridin-3-ylmethyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction steps as the laboratory methods, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-methyl-3-nitro-N-(pyridin-3-ylmethyl)benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro and pyridinylmethyl positions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Pyridin-3-ylmethyl chloride in the presence of a base such as sodium hydroxide.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products
Reduction: 4-methyl-3-amino-N-(pyridin-3-ylmethyl)benzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 4-carboxy-3-nitro-N-(pyridin-3-ylmethyl)benzamide.
Scientific Research Applications
4-methyl-3-nitro-N-(pyridin-3-ylmethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 4-methyl-3-nitro-N-(pyridin-3-ylmethyl)benzamide is not fully understood. it is believed to interact with specific molecular targets, such as tyrosine kinases, by binding to their active sites and inhibiting their activity. This can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
4-methyl-3-nitro-N-(pyridin-2-ylmethyl)benzamide: Similar structure but with the pyridinylmethyl group at the 2-position.
3-methyl-N-(pyridin-4-yl)pyridin-4-amine: Contains a pyridinyl group but lacks the nitro and benzamide groups.
Uniqueness
4-methyl-3-nitro-N-(pyridin-3-ylmethyl)benzamide is unique due to the specific positioning of its functional groups, which can influence its chemical reactivity and biological activity. The combination of a nitro group, a methyl group, and a pyridinylmethyl group on the benzamide scaffold provides a distinct set of properties that can be exploited in various applications.
Properties
IUPAC Name |
4-methyl-3-nitro-N-(pyridin-3-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3/c1-10-4-5-12(7-13(10)17(19)20)14(18)16-9-11-3-2-6-15-8-11/h2-8H,9H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQJIHDLAGNFTAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC2=CN=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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